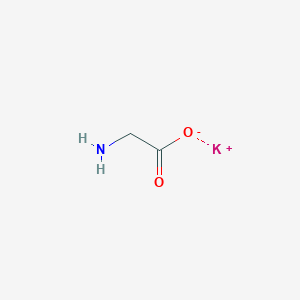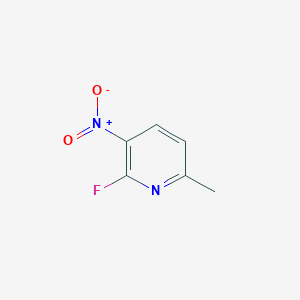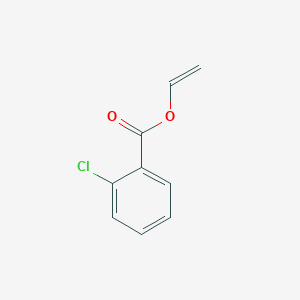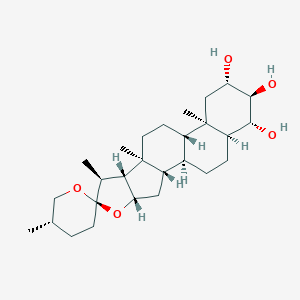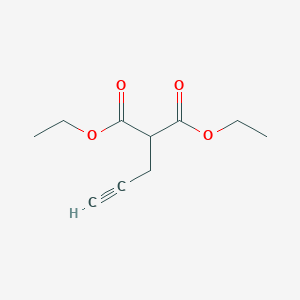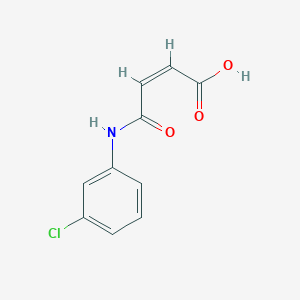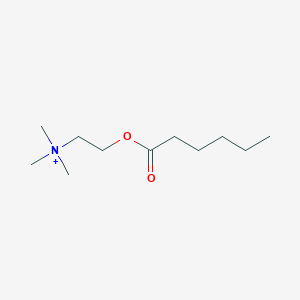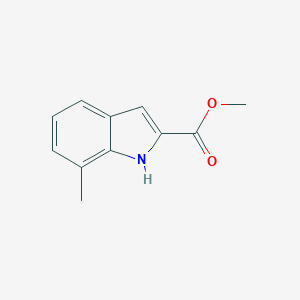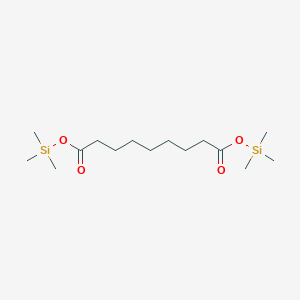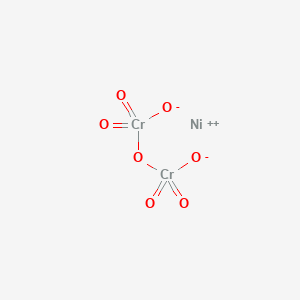
Nickel dichromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel dichromate is a chemical compound composed of nickel and chromium. It is commonly used as a catalyst, corrosion inhibitor, and in electroplating processes. Its chemical formula is NiCr2O7, and it is a yellow-orange crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Nickel dichromate has been widely used in scientific research as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds, such as aldehydes, ketones, and carboxylic acids. It has also been used in the production of pigments, ceramics, and glass. Nickel dichromate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of nickel dichromate is not fully understood, but it is believed to work by binding to proteins and enzymes in the body. This binding can affect the function of these proteins and enzymes, leading to changes in cellular processes. Nickel dichromate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase.
Biochemische Und Physiologische Effekte
Nickel dichromate has been shown to have both biochemical and physiological effects on the body. It has been shown to cause oxidative stress, which can lead to DNA damage and cell death. It has also been shown to affect the immune system, causing inflammation and immune system dysfunction. Nickel dichromate exposure has been linked to respiratory problems, skin irritation, and allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using nickel dichromate in lab experiments is its ability to act as a catalyst, which can speed up chemical reactions. It is also relatively inexpensive and easy to obtain. However, nickel dichromate is highly toxic and can pose a danger to researchers if not handled properly. It can also be difficult to dispose of safely, as it is considered a hazardous waste.
Zukünftige Richtungen
There are many future directions for research on nickel dichromate. One area of research could focus on developing safer and more effective methods for using nickel dichromate in lab experiments. Another area of research could focus on the potential use of nickel dichromate in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of nickel dichromate and its effects on the body. Overall, nickel dichromate has the potential to be a valuable tool in scientific research, but its use must be carefully monitored to ensure the safety of researchers and the environment.
Synthesemethoden
Nickel dichromate can be synthesized by mixing nickel nitrate and sodium dichromate in water. The mixture is then heated and stirred until it forms a yellow-orange precipitate. The precipitate is then filtered and washed with water to remove impurities. The resulting product is nickel dichromate.
Eigenschaften
CAS-Nummer |
15586-38-6 |
|---|---|
Produktname |
Nickel dichromate |
Molekularformel |
Cr2NiO7 |
Molekulargewicht |
274.68 g/mol |
IUPAC-Name |
nickel(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.Ni.7O/q;;+2;;;;;;2*-1 |
InChI-Schlüssel |
PLHASFSAGNOMLM-UHFFFAOYSA-N |
SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |
Kanonische SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ni+2] |
Andere CAS-Nummern |
15586-38-6 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



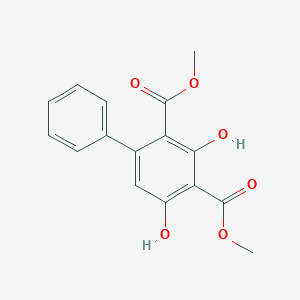
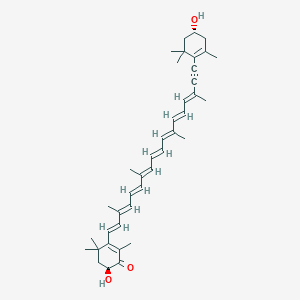
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

